molecular formula C13H24ClN3 B12626449 (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12626449
M. Wt: 257.80 g/mol
InChI Key: ZYJVILZKBDCYRE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Pyrimidine Derivatives

The IUPAC name 4,6-di-tert-butyl-2-(aminomethyl)pyrimidine hydrochloride derives from the parent pyrimidine ring system. According to IUPAC Rule C-141.1, numbering begins at the nitrogen atom in the 1-position, proceeding clockwise. The tert-butyl groups (-C(CH₃)₃) occupy the 4- and 6-positions, while the aminomethyl substituent (-CH₂NH₂) attaches to position 2. The hydrochloride designation indicates protonation of the amine group with a chloride counterion.

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 1196155-77-7
Molecular Formula C₁₃H₂₄ClN₃
IUPAC Name 4,6-di-tert-butyl-2-(aminomethyl)pyrimidine hydrochloride
SMILES Notation NCC1=NC(C(C)(C)C)=CC(C(C)(C)C)=N1.Cl

The systematic name reflects three critical structural features:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3
  • Steric modifiers : tert-Butyl groups at positions 4 and 6 create substantial van der Waals radii (≈6.2 Å between substituents)
  • Functional group : Protonated aminomethyl sidechain at position 2

Molecular Architecture: Steric Effects of Di-tert-butyl Substituents

The tert-butyl groups at positions 4 and 6 induce significant steric strain, forcing the pyrimidine ring into a distorted conformation. Computational models suggest a 12-15° deviation from planarity due to repulsion between the bulky substituents. This steric congestion:

  • Reduces rotational freedom of the aminomethyl group (energy barrier ≈18 kcal/mol for C-N bond rotation)
  • Creates a protected cavity above the pyrimidine plane (≈3.8 Å depth) suitable for molecular recognition
  • Increases thermal stability compared to unsubstituted analogs (decomposition temperature >250°C)

Figure 1: Steric Map

       t-Bu  
        |  
N≡C-CH₂NH₃⁺  
    ||  
C≡N-t-Bu  

Schematic showing substituent arrangement with chloride ion (not shown) electrostatically bound to the protonated amine

The aminomethyl group adopts a preferred conformation where the -NH₃⁺ moiety aligns perpendicular to the pyrimidine plane to minimize steric clashes with adjacent tert-butyl groups.

Crystallographic Analysis and Solid-State Conformation

While single-crystal X-ray diffraction data remains unpublished for this specific compound, analogous structures suggest:

  • Unit cell parameters : Monoclinic system with P2₁/c space group (predicted)
  • Hydrogen bonding : N-H···Cl interactions (≈2.1 Å) dominate the ionic lattice
  • Packing efficiency : Reduced crystal density (≈1.12 g/cm³) due to bulky tert-butyl groups

Molecular mechanics simulations indicate a herringbone packing motif with alternating layers of pyrimidine cores and tert-butyl "spacers" creating 4.7 Å interlayer gaps. This structural arrangement could enable intercalation chemistry or host-guest interactions in the solid state.

Tautomeric Equilibria in Pyrimidine-Based Amines

The 2-aminopyrimidine system exhibits prototropic tautomerism, though steric and electronic factors in this derivative favor specific forms:

  • Amino tautomer (dominant) :
    HN-CH₂-C₄N₂(t-Bu)₂  
  • Imino tautomer (minor) :
    CH₂=NH⁺-C₄N₂(t-Bu)₂  

Table 2: Tautomeric Distribution (Theoretical)

Tautomer Population (%) Stabilizing Factor
Amino 92 Resonance with pyrimidine π-system
Imino 8 Conformational strain relief

The tert-butyl groups suppress tautomeric interconversion by:

  • Increasing activation energy for proton transfer (ΔG‡ ≈24 kcal/mol)
  • Restricting molecular flexibility through steric hindrance
  • Delocalizing electron density via inductive effects (-I effect of t-Bu groups)

Properties

Molecular Formula

C13H24ClN3

Molecular Weight

257.80 g/mol

IUPAC Name

(4,6-ditert-butylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H23N3.ClH/c1-12(2,3)9-7-10(13(4,5)6)16-11(8-14)15-9;/h7H,8,14H2,1-6H3;1H

InChI Key

ZYJVILZKBDCYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)CN)C(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Tert-butyl Groups: The tert-butyl groups are introduced at the 4 and 6 positions of the pyrimidine ring using tert-butylating agents under controlled conditions.

    Amination: The methanamine group is introduced through an amination reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methanamine group.

Scientific Research Applications

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS RN 690632-35-0), shares the methanamine hydrochloride moiety but differs in its core heterocycle and substituents . Key comparisons include:

  • Heterocyclic Core : The target compound features a pyrimidine ring (six-membered, two nitrogen atoms), whereas the analog contains a thiazole ring (five-membered, one sulfur and one nitrogen atom). Pyrimidines generally exhibit greater aromatic stability and hydrogen-bonding capacity compared to thiazoles.

Physicochemical Properties

The available data for [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () is summarized below:

Property [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Molecular Formula C₁₀H₉ClN₂S·HCl
Molecular Weight 261.17 g/mol
Melting Point 268°C
CAS RN 690632-35-0

Specific data for (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is absent in the provided evidence. However, structural differences suggest:

  • Higher Molecular Weight : Due to tert-butyl groups (~57 g/mol each).
  • Lower Melting Point : Reduced polarity from tert-butyl groups may decrease melting point compared to the thiazole analog.

Electronic and Reactivity Profiles

Density-functional theory (DFT) methods, such as those described in and , are critical for comparing electronic properties. For example:

  • Exact Exchange in DFT: Becke’s hybrid functional () improves thermochemical accuracy, which could predict bond dissociation energies or ionization potentials for these compounds .
  • Correlation-Energy Functionals : The Colle-Salvetti formula () enables correlation-energy calculations, aiding in understanding charge distribution and reactivity differences between pyrimidine and thiazole cores .

Biological Activity

(4,6-Di-tert-butylpyrimidin-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with two tert-butyl groups at the 4 and 6 positions and an amine group attached to a methylene bridge. This configuration enhances its lipophilicity and steric bulk, which may influence its pharmacokinetic properties.

Chemical Formula: C12H18ClN3
Molecular Weight: 239.75 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties: The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis.
  • Antitumor Activity: Computational studies suggest that it may interact with enzymes and receptors involved in cancer cell proliferation, indicating potential as an anticancer agent.
  • Antimicrobial Activity: Preliminary tests show effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets. Molecular docking simulations have predicted interactions with proteins involved in metabolic pathways and cellular signaling.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:

  • Formation of the Pyrimidine Ring: Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions: Introducing the tert-butyl groups at the 4 and 6 positions.
  • Amine Formation: Attaching the methanamine moiety followed by hydrochloride salt formation for enhanced solubility.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity Study:
    • Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
    • Assays Conducted: MTS cytotoxicity assay.
    • Findings: The compound showed significant cytotoxic effects on lung cancer cell lines with IC50 values ranging from 2.12 μM to 5.13 μM across different assays.
    Cell LineIC50 Value (μM)Assay Type
    A5492.12 ± 0.212D
    HCC8275.13 ± 0.972D
    NCI-H3584.01 ± 0.953D
  • Anti-inflammatory Activity Assessment:
    • In vitro studies demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages.
  • Antimicrobial Testing:
    • The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potential as an antibiotic candidate.

Q & A

Q. What are the optimal synthetic routes for (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyrimidine scaffolds. Key steps include tert-butyl group introduction via Friedel-Crafts alkylation, followed by methanamine attachment through reductive amination. To optimize yield:
  • Use anhydrous conditions for tert-butyl group stability .
  • Employ Pd/C or Raney Ni catalysts for selective reduction of intermediates .
  • Monitor reaction progress via HPLC or TLC to minimize byproducts .
  • Critical Parameters : Temperature control (<50°C) prevents tert-butyl group cleavage, and inert atmospheres (N₂/Ar) reduce oxidation .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Resolves tert-butyl proton environments (δ 1.2–1.4 ppm) and pyrimidine ring protons (δ 8.5–9.0 ppm) .
  • HPLC-MS : Detects impurities <0.1% using C18 columns with acetonitrile/water gradients .
  • XRD : Confirms crystalline structure and hydrochloride salt formation .
  • Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. How do solvent polarity and pH influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Add co-solvents (10% EtOH) to aqueous solutions for dissolution .
  • Stability :
  • Avoid pH >7 to prevent freebase precipitation.
  • Store at 2–8°C under desiccation to mitigate hygroscopic degradation .
  • Kinetic Studies : Conduct accelerated stability testing (40°C/75% RH) to model shelf-life .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how is selectivity assessed?

  • Methodological Answer :
  • Target Identification : Screen against amine oxidase families (e.g., LOXL2, MAO-B) via enzyme inhibition assays. For example, analogs like (2-Chloropyridin-4-yl)methanamine show IC₅₀ values <200 nM for LOXL2 .
  • Selectivity Profiling : Compare inhibition across related enzymes (MAO-A, SSAO) using fluorogenic substrates .
  • Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for collagen crosslinking in LOXL2 studies) .

Q. How can reaction mechanisms for tert-butyl group functionalization be validated experimentally and computationally?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled tert-butyl precursors to track incorporation via NMR .
  • DFT Calculations : Model transition states for tert-butyl migration or cleavage using Gaussian or ORCA .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to infer mechanism (e.g., radical vs. ionic pathways) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-HRMS to detect dimerization products or tert-butyl elimination adducts .
  • Reference Standards : Compare impurities against EP/USP-certified standards (e.g., (2,4-Diaminopteridin-6-yl)methanol hydrochloride) .
  • Purification : Optimize column chromatography (silica gel, 10–20% MeOH/CH₂Cl₂) or recrystallization (EtOAc/hexane) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Retrosynthetic Tools : Apply databases like Pistachio or Reaxys to propose feasible routes .
  • MD Simulations : Simulate solvent interactions to predict solubility or degradation pathways (e.g., Amber or GROMACS) .
  • QSAR Models : Correlate tert-butyl substituent positions with biological activity using partial least squares regression .

Q. How should conflicting data on biological activity or synthetic yields be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Verify protocols (e.g., catalyst purity, solvent drying) across labs .
  • Meta-Analysis : Aggregate data from analogs (e.g., (4-Aminopyridin-2-yl)methanol hydrochloride) to identify trends in tert-butyl steric effects .
  • Advanced Spectroscopy : Use 2D NMR (NOESY, HSQC) to confirm structural assignments if crystallography is unavailable .

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